6-Bromo-3-cyclopropyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAEYFKLBCBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC(=CC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716640 | |
| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-90-6 | |
| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Bromo 3 Cyclopropyl 1h Indazole and Its Derivatives
General Synthetic Strategies for Indazole Core
The synthesis of the indazole nucleus is paramount in accessing a wide array of functionalized derivatives, including 6-Bromo-3-cyclopropyl-1H-indazole. The approaches are broadly categorized into two main pathways: the construction of the indazole ring system from acyclic or monocyclic precursors through cyclization reactions, and the chemical modification of an already existing indazole scaffold.
Cyclization Reactions for Indazole Formation
The formation of the bicyclic indazole system is most commonly achieved through intramolecular cyclization reactions that establish the crucial N-N bond of the pyrazole (B372694) ring or a key C-N bond. These methods often provide a high degree of control over the substitution pattern on both the benzene (B151609) and pyrazole moieties.
A robust method for constructing the 1H-indazole skeleton involves the intramolecular cyclization of o-haloaryl N-tosylhydrazones or related N-sulfonylhydrazones. nih.gov This strategy typically employs a metal catalyst, such as copper, to facilitate the crucial C-N bond formation. For instance, Tang et al. developed a protocol using copper(I) oxide (Cu₂O) to mediate the cyclization of o-haloaryl N-sulfonylhydrazones, which are formed from the corresponding aldehydes or ketones. nih.govresearchgate.net This reaction proceeds through a thermo-induced isomerization followed by the copper-mediated cyclization. nih.gov
Similarly, Wang and colleagues reported a versatile approach using copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) as the catalyst, which notably allows the reaction to proceed at lower temperatures and with a reduced catalyst loading compared to previous methods. nih.govresearchgate.net These methods are advantageous due to the ready availability of the starting materials and their tolerance for a variety of functional groups on the aromatic ring. nih.gov The general transformation is highlighted in the table below.
| Starting Material | Catalyst | Product | Reference |
| o-Haloaryl N-sulfonylhydrazones | Cu₂O | 1H-Indazoles | nih.gov |
| o-Haloaryl N-tosylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.govresearchgate.net |
The direct use of aldehyde hydrazones represents another significant pathway to indazoles. These methods often rely on transition-metal-catalyzed C-H activation and subsequent annulation. A notable example is the rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones, which furnishes 1H-indazoles in moderate to good yields with compatibility for various functional groups. nih.govresearchgate.net
Another strategy involves the [3+2] annulation of hydrazones with arynes. organic-chemistry.orgnih.gov In this approach, arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, undergo a cycloaddition reaction with hydrazones. organic-chemistry.org This method can be adapted for both N-tosylhydrazones and N-aryl/alkylhydrazones, leading to either 3-substituted or 1,3-disubstituted indazoles, respectively. nih.gov The reaction conditions are typically mild and accommodate a range of substituents. nih.gov
Bunce et al. explored an efficient route to 1-aryl-1H-indazoles that begins with the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes. The subsequent cyclization is achieved through deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. nih.gov
Copper-catalyzed reactions play a pivotal role in modern organic synthesis, including the formation of indazole rings. Intramolecular C-H amination is a powerful tool for constructing C-N bonds. While often used for functionalizing a pre-formed ring, related copper-mediated processes can also be integral to the initial cyclization. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, can produce 2H-indazoles. organic-chemistry.org In this cascade, the catalyst is key for the formation of both C-N and N-N bonds. organic-chemistry.org
More directly related to C-H amination, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been shown to produce 3-alkenyl-2H-indazoles. nih.gov This process involves the formation of a C-N bond followed by a 1,2-hydride shift. nih.gov Although this yields a 2H-indazole, it showcases the utility of copper-mediated amination in the ring-forming step.
The direct formation of the N-N bond is a conceptually elegant and frequently employed strategy for synthesizing the indazole core. These reactions can be categorized as either reductive or oxidative cyclizations.
The Cadogan reaction, a classical example of reductive N-N bond formation, involves the deoxygenative cyclization of o-nitrobenzylamines or related systems using trivalent phosphorus reagents. nih.govacs.org This method has been adapted for the synthesis of 2H-indazoles from o-nitrobenzaldimines. nih.gov An organophosphorus-mediated reductive cyclization of substituted benzamidines also provides access to 3-amino-2H-indazoles. nih.gov
Oxidative N-N bond formation offers a complementary approach. A recently developed method enables the synthesis of 1H, 2H, and 3H-indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. organic-chemistry.orgorganic-chemistry.org The reaction uses reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide to achieve the transformation. organic-chemistry.org Another protocol, reported by Chen et al., utilizes a copper(II) acetate-mediated N-N bond formation with oxygen as the terminal oxidant. The key intermediates in this reaction are ketimines, which are prepared from o-aminobenzonitriles and organometallic reagents. nih.gov
| N-N Bond Formation Type | Precursor | Reagents/Catalyst | Product | Reference |
| Reductive Cyclization | o-Nitrobenzaldimines | Trivalent Phosphorus Reagent | 2H-Indazoles | nih.govacs.org |
| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄ / H₂O₂ | Indazoles | organic-chemistry.org |
| Oxidative Cyclization | Ketimines (from o-aminobenzonitriles) | Cu(OAc)₂ / O₂ | 1H-Indazoles | nih.gov |
Functionalization of Pre-formed Indazoles
Once the core indazole ring is synthesized, further modifications can be made to introduce specific substituents at various positions. This is a critical strategy for accessing specific targets like this compound, where the cyclopropyl (B3062369) group might be installed on a pre-existing 6-bromo-1H-indazole scaffold.
C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indazole ring, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Transition metal-catalyzed reactions, particularly with palladium and rhodium, are often employed to achieve regioselective functionalization. researchgate.net For instance, the C3 position of the indazole ring is a common site for such modifications. semanticscholar.org
Copper catalysis is also utilized in functionalization reactions. A copper-catalyzed C3 amination of 2H-indazoles has been developed to synthesize various indazole-containing derivatives under mild conditions. acs.orgacs.orgnih.gov Additionally, radical-mediated cross-coupling reactions can be used to introduce alkyl groups onto the indazole nitrogen atoms. organic-chemistry.org These late-stage functionalization techniques provide efficient pathways to structurally diverse indazole derivatives, allowing for the synthesis of complex molecules from simpler, common indazole intermediates.
Specific Synthetic Routes to this compound
The synthesis of this compound can be approached by strategically forming the indazole ring from appropriately substituted precursors or by functionalizing a pre-existing indazole core. The key challenges lie in achieving the correct regiochemistry for both the bromine and cyclopropyl substituents.
Bromination Strategies for 6-Position
Achieving regioselective bromination directly onto the 3-cyclopropyl-1H-indazole core at the 6-position can be challenging due to the directing effects of the fused ring system, which can lead to a mixture of isomers. Therefore, a more common and controlled strategy involves starting with a benzene-based precursor where the bromine atom is already in the desired position. google.com
Electrophilic aromatic bromination is the fundamental reaction for introducing a bromine atom onto an aromatic ring. nih.gov Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid are commonly employed. However, for the synthesis of this compound, the most efficient routes begin with precursors like 4-bromo-2-methylaniline (B145978) or 4-bromo-2-nitrotoluene (B1266186). This approach ensures the bromine is unambiguously located at the position that will become the 6-position of the final indazole ring, circumventing potential issues with regioselectivity in the final steps. google.com
Introduction of Cyclopropyl Moiety at 3-Position
Several methods exist for introducing substituents at the C3 position of the indazole ring. chim.it These can be broadly categorized into cyclization reactions that form the indazole ring with the C3 substituent already in place, or post-functionalization of a C3-unsubstituted indazole.
Cyclization of a Phenyl Ketone: A classical approach involves the synthesis of a ketone precursor, such as 1-(4-bromo-2-aminophenyl)cyclopropylmethanone. This intermediate can then undergo diazotization followed by reductive cyclization to form the pyrazole ring of the indazole system, directly installing the cyclopropyl group at the C3 position.
[3+2] Cycloaddition: Modern synthetic methods include the [3+2] cycloaddition of an aryne with a diazo compound. organic-chemistry.org In this context, a 4-bromo-benzyne intermediate could react with a cyclopropyl-substituted diazoalkane to construct the indazole core. This method offers a powerful way to form the bicyclic system in a single step. nih.gov
Cross-Coupling Reactions: If starting with a 6-bromo-1H-indazole that is functionalized at the C3 position (e.g., with a halogen like iodine), a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be used. Reacting 6-bromo-3-iodo-1H-indazole with cyclopropylboronic acid or a cyclopropylstannane derivative would effectively introduce the cyclopropyl moiety. chim.it
Multi-step Synthetic Pathways
Constructing this compound typically requires a multi-step sequence to ensure proper placement of both substituents. A representative pathway often begins with a commercially available substituted toluene (B28343) derivative. nih.gov
A plausible synthetic route is outlined below:
Nitration: Start with 4-bromotoluene (B49008) and perform nitration at the ortho position to the methyl group to yield 4-bromo-2-nitrotoluene.
Condensation: The methyl group of 4-bromo-2-nitrotoluene is activated for condensation. It can be reacted with cyclopropanecarboxaldehyde (B31225) in the presence of a base to form a chalcone-like intermediate.
Reductive Cyclization: The nitro group of the intermediate is then reduced, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting amino group spontaneously cyclizes onto the adjacent carbonyl group to form the desired this compound.
This pathway ensures the final positions of the bromo and cyclopropyl groups are fixed by the choice of the initial starting materials.
Analytical Characterization of Synthesized Compounds
The structural confirmation of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. researchgate.netbanglajol.info
Spectroscopic Techniques (e.g., IR, Mass, ¹H-NMR)
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a crucial tool for identifying the structure of the title compound. The spectrum provides characteristic signals for each type of proton in the molecule. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ would show distinct patterns for the aromatic, NH, and cyclopropyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~13.0 | Broad Singlet | - |
| H-7 | ~7.8 | Doublet | J ≈ 8.5 Hz |
| H-5 | ~7.6 | Doublet | J ≈ 1.5 Hz |
| H-4 | ~7.3 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz |
| CH (cyclopropyl) | ~2.1 | Multiplet | - |
| CH₂ (cyclopropyl) | ~1.0-1.2 | Multiplet | - |
Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₀H₉BrN₂), high-resolution mass spectrometry would confirm its exact mass. A key feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: [M]⁺ and [M+2]⁺.
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | 236.00 | 238.00 | ~100% / ~98% |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to specific bond vibrations.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3300 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (cyclopropyl) | Stretching | 2850-3000 |
| C=C / C=N | Ring Stretching | 1450-1600 |
| C-Br | Stretching | 500-650 |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, indazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~265.03 Da) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities; purity >98% is standard for research-grade material .
How should researchers address contradictions in reported reactivity data for brominated indazole derivatives?
Advanced
Contradictions (e.g., divergent substitution rates) arise from variables like solvent polarity, catalyst loading, or steric effects. Mitigation strategies include:
- Systematic Replication : Vary one parameter at a time (e.g., solvent from DMF to DMSO) and monitor via TLC/GC-MS .
- Computational Modeling : Density functional theory (DFT) calculates activation barriers for bromine displacement to predict reactivity trends .
Cross-referencing with structurally analogous compounds (e.g., 6-Bromo-4-fluoro-1H-indazole) clarifies substituent effects .
What are the common reaction pathways for this compound in medicinal chemistry applications?
Q. Basic
- Nucleophilic Substitution : Bromine at C6 reacts with amines (e.g., piperazine) in DMF/K₂CO₃ to yield kinase inhibitor precursors .
- Cross-Coupling : Buchwald-Hartwig amination or Sonogashira coupling introduces aryl/alkyne groups for bioactivity modulation .
- Oxidation/Reduction : Selective oxidation of the indazole ring (e.g., KMnO₄) generates carboxylic acid derivatives for prodrug synthesis .
How does the cyclopropyl group influence the biological activity of this compound compared to other substituents?
Advanced
The cyclopropyl group enhances metabolic stability and membrane permeability via:
- Steric Effects : Reduces off-target binding by restricting rotational freedom .
- Electron Withdrawal : Modulates indazole ring electronics, altering affinity for enzymes like PI3K or JAK2 .
Comparative studies with 3-methyl or 3-fluoro analogs show cyclopropyl derivatives exhibit longer plasma half-lives in murine models .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- Storage : Desiccate at RT in amber vials; avoid exposure to moisture/light to prevent decomposition .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated solvent containers .
How can computational methods predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5), suggesting moderate lipophilicity. CYP450 inhibition risks are modeled via docking simulations .
- Solubility : COSMO-RS calculations predict aqueous solubility (~0.1 mg/mL), guiding formulation strategies .
Experimental validation via in vitro assays (e.g., Caco-2 permeability) bridges computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
